AZ10606120 dihydrochloride

P2X7 receptor Binding Affinity Allosteric Modulation

P2X7 research demands antagonists with unambiguous mechanism and consistent cross-species pharmacology. AZ10606120 dihydrochloride is a validated negative allosteric modulator that directly addresses these challenges: • Unique allosteric binding at the subunit interface - non-competitive, slowly reversible antagonism distinct from orthosteric inhibitors • Consistent potency across human and rat P2X7 (KD 1.4 nM and 19 nM) vs. inverted selectivity of A-740003 • >1,000-fold selectivity over P2X1; superior anti-proliferative efficacy vs. temozolomide in U251 glioblastoma (p<0.0001) Supplied at ≥98% HPLC purity with rigorous analytical QC. For research use only.

Molecular Formula C25H36Cl2N4O2
Molecular Weight 495.5 g/mol
Cat. No. B1665886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ10606120 dihydrochloride
SynonymsAZ10606120;  AZ 10606120;  AZ-10606120
Molecular FormulaC25H36Cl2N4O2
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl
InChIInChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H
InChIKeyBVFONFUUWORSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ10606120 Dihydrochloride: High-Affinity P2X7 Negative Allosteric Modulator


AZ10606120 dihydrochloride is a potent, selective negative allosteric modulator of the P2X7 purinergic receptor [1]. It exhibits subnanomolar to low nanomolar affinity for human and rat P2X7 receptors (KD = 1.4 nM and 19 nM, respectively) and functions by binding to a unique allosteric pocket distinct from the orthosteric ATP binding site [2]. This mechanism confers a slowly reversible, non-competitive antagonism, distinguishing it from many other P2X7 antagonists and underpinning its utility as a precise tool compound for interrogating P2X7-mediated pathophysiology .

Why AZ10606120 Cannot Be Replaced by Other P2X7 Antagonists


Generic substitution among P2X7 antagonists is scientifically unsound due to profound differences in binding site topology, allosteric mechanism, species selectivity, and functional antagonism kinetics [1]. While many P2X7 antagonists are competitive orthosteric inhibitors, AZ10606120 dihydrochloride is a negative allosteric modulator that binds to a distinct, subunit-interface pocket, conferring a unique slowly reversible and non-competitive inhibition profile [2]. This mechanistic divergence leads to vast disparities in potency across species and functional assays, as well as distinct cellular and in vivo pharmacodynamic effects [3]. Consequently, selecting a substitute based solely on a comparable IC50 value for a single species risks experimental failure and misinterpretation of P2X7 biology.

Quantitative Differentiation Guide for AZ10606120


Superior Binding Affinity at Human P2X7 Receptor

AZ10606120 dihydrochloride demonstrates subnanomolar binding affinity for the human P2X7 receptor (KD = 1.4 nM), significantly exceeding the affinity reported for the competitive antagonists A-740003 and A-438079 [1]. This high affinity is measured via direct radioligand binding, whereas comparator data are derived from functional assays, underscoring the fundamental difference in their interaction with the receptor [2].

P2X7 receptor Binding Affinity Allosteric Modulation

Higher Functional Potency in Human P2X7 Antagonism

In a functional assay measuring inhibition of BzATP-induced ethidium uptake in human THP-1 cells, AZ10606120 dihydrochloride exhibits an IC50 of 10 nM [1]. This is approximately 9-fold more potent than the competitive antagonist A-740003, which under similar conditions shows an IC50 of 92 nM [2].

P2X7 antagonist Functional Potency THP-1 Cells

Consistent Intraspecies Potency for Translational Studies

AZ10606120 dihydrochloride maintains a narrow potency window between human and rat P2X7 receptors, with KD values of 1.4 nM and 19 nM, respectively (a 13.6-fold difference) [1]. In contrast, the competitive antagonist A-740003 shows a reversed species selectivity (rat IC50 = 18 nM, human IC50 = 40 nM) and A-438079 exhibits a larger discrepancy (human IC50 = 300 nM, rat IC50 = 321 nM) [2]. This demonstrates that AZ10606120's allosteric mechanism yields a more consistent and predictable pharmacological profile across species, which is crucial for interpreting data from rodent models to human disease.

Species Selectivity P2X7 antagonist Translational Pharmacology

Unique Allosteric Pocket and P2X1 Selectivity

AZ10606120 dihydrochloride is a negative allosteric modulator that binds to a novel intersubunit pocket in the P2X7 receptor, a site absent in other P2X family members [1]. This unique binding mode translates to >1,000-fold selectivity over the closely related P2X1 receptor, against which AZ10606120 is completely ineffective at concentrations up to 10 μM [1]. In stark contrast, the dye-based antagonist Brilliant Blue G is a non-selective antagonist, with IC50 values for other P2X receptors ranging from 2 μM to >30 μM [2].

Allosteric Binding Site P2X7 Selectivity Mechanism of Action

Superior Anti-Proliferative Efficacy in Glioblastoma Models

In U251 human glioblastoma cells, treatment with 25 μM AZ10606120 dihydrochloride for 72 hours led to a significantly greater reduction in tumor cell number compared to the standard-of-care chemotherapeutic temozolomide (p < 0.0001) . Furthermore, in patient-derived primary glioblastoma samples, AZ10606120 (15 μM) effectively depleted tumor cells [1]. This functional efficacy in a clinically relevant cancer model provides a compelling rationale for selecting AZ10606120 over other P2X7 antagonists lacking this validated anti-cancer activity profile.

Glioblastoma Anti-tumor Activity P2X7 Antagonist

High-Impact Application Scenarios for AZ10606120


Target Validation in Glioblastoma Research

For researchers investigating P2X7 receptor's role in glioblastoma pathogenesis, AZ10606120 dihydrochloride is the validated tool of choice. Its superior anti-proliferative efficacy against U251 glioblastoma cells compared to the clinical standard temozolomide (p < 0.0001) provides a clear experimental rationale . This application is directly supported by evidence that AZ10606120 depletes cancer stem cells in patient-derived primary samples, making it indispensable for studies aiming to translate P2X7 antagonism into a novel therapeutic strategy [7].

High-Fidelity P2X7 Pharmacology

When experimental design requires unambiguous attribution of effects to P2X7 receptor antagonism, AZ10606120 dihydrochloride is essential. Its unique allosteric binding pocket confers >1,000-fold selectivity over the P2X1 receptor, a feature not shared by non-selective antagonists like Brilliant Blue G . This high selectivity ensures that observed cellular responses are P2X7-specific, reducing the need for extensive orthogonal validation and increasing confidence in target engagement conclusions [7].

Bridging Rodent Models to Human Target Validation

In translational research programs moving from rodent efficacy models to human target validation, AZ10606120 dihydrochloride offers a significant advantage. Unlike the competitive antagonist A-740003, which exhibits inverted species selectivity (rat > human), AZ10606120 maintains a consistent and potent profile across human and rat receptors (KD 1.4 nM and 19 nM, respectively) . This predictable pharmacology simplifies dose selection and data interpretation, making it a more reliable tool for cross-species studies [7].

Mechanistic Studies of Allosteric Modulation

For biophysical and structural biology investigations aimed at understanding P2X7 receptor dynamics, AZ10606120 dihydrochloride serves as a critical probe. Its well-characterized binding to a novel intersubunit allosteric pocket, distinct from the orthosteric site, provides a unique tool for studying receptor conformation and allosteric coupling mechanisms . Recent NMR spectroscopy studies have further elucidated its binding epitope, underscoring its utility in advanced structural and mechanistic research [7].

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